3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to introduce aryl groups into the pyrazolo[1,5-a]pyrimidine core. This reaction is performed under microwave-assisted conditions using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Reagents: Boronic acids, palladium catalysts (e.g., XPhosPdG2), and bases (e.g., potassium carbonate).
Conditions: Microwave-assisted heating, inert atmosphere (e.g., nitrogen or argon), and optimized temperature and pressure settings.
Major Products
The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. As a purine analogue, it can interfere with purine biochemical reactions, potentially inhibiting enzymes such as cyclin-dependent kinases (CDKs) and monoamine oxidase B (MAO-B) . These interactions can lead to the modulation of cellular pathways involved in cell proliferation, apoptosis, and neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 3-BROMO-N~2~-(5-BROMO-2-PYRIDYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential as a versatile building block in organic synthesis and drug development .
Properties
Molecular Formula |
C19H10Br2F3N5O |
---|---|
Molecular Weight |
541.1g/mol |
IUPAC Name |
3-bromo-N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H10Br2F3N5O/c20-11-6-7-14(25-9-11)27-18(30)16-15(21)17-26-12(10-4-2-1-3-5-10)8-13(19(22,23)24)29(17)28-16/h1-9H,(H,25,27,30) |
InChI Key |
NUFUTLUCTZKENU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.